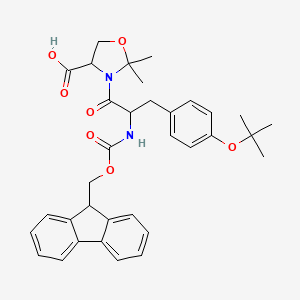

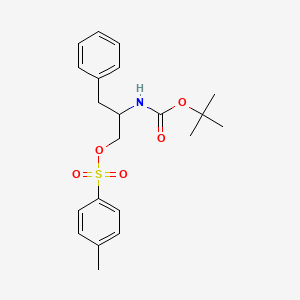

![molecular formula C28H38N2O7S B13387422 3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linerixibat is a minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT). It is primarily being investigated for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC). This compound works by blocking the resorption of bile acids in the small intestine, thereby reducing pruritic bile acids in circulation .

準備方法

The preparation of Linerixibat involves several synthetic routes and reaction conditions. One method includes the use of sulfide in a toluene solution, followed by the addition of S-binapthol and titanium tetraiospropoxide. The reaction is then heated to an internal temperature of 35°C . Additionally, various crystalline and amorphous forms of Linerixibat have been developed, each with specific solubility and dissolution profiles .

化学反応の分析

Linerixibat undergoes several types of chemical reactions, including oxidation and substitution. Common reagents used in these reactions include tert-Butyl hydroperoxide and titanium tetraiospropoxide. The major products formed from these reactions are different crystalline forms of Linerixibat, such as Form I, Form II, Form III, Form IV, and Form V .

科学的研究の応用

Linerixibat has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is being investigated as a potential treatment for cholestatic pruritus in patients with primary biliary cholangitis. The compound has shown significant improvement in itch intensity in clinical trials, making it a promising candidate for addressing this unmet medical need . Additionally, Linerixibat has received orphan drug designation from both the FDA and EMA for its potential in treating PBC .

作用機序

Linerixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT). By blocking the resorption of bile acids in the small intestine, it reduces the levels of pruritic bile acids in circulation. This mechanism helps alleviate the intense itching associated with cholestatic pruritus in PBC patients .

類似化合物との比較

Linerixibat is unique in its class as an IBAT inhibitor. Similar compounds include maralixibat and odevixibat, which are also IBAT inhibitors used for treating cholestatic pruritus. Linerixibat has shown significant efficacy in clinical trials, making it a standout candidate among its peers .

特性

分子式 |

C28H38N2O7S |

|---|---|

分子量 |

546.7 g/mol |

IUPAC名 |

3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid |

InChI |

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34) |

InChIキー |

CZGVOBIGEBDYTP-UHFFFAOYSA-N |

正規SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387350.png)

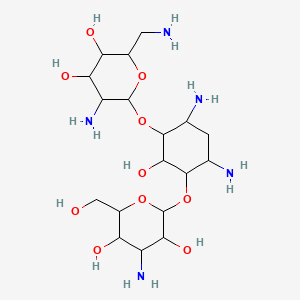

![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)

![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)

![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)

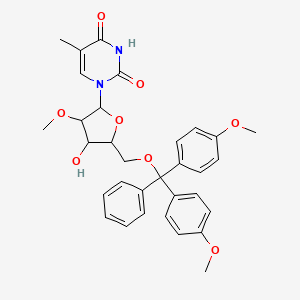

![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)

![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)